molecular formula C16H15NO3 B188215 N-(4-acetylphenyl)-4-methoxybenzamide CAS No. 72269-25-1

N-(4-acetylphenyl)-4-methoxybenzamide

Cat. No. B188215
CAS RN: 72269-25-1
M. Wt: 269.29 g/mol
InChI Key: OZBJBHMULRQFKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an acetylphenyl derivative with a methoxybenzamide derivative . The exact method can vary depending on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of a compound like “N-(4-acetylphenyl)-4-methoxybenzamide” would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-acetylphenyl)-4-methoxybenzamide” would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(4-acetylphenyl)-4-methoxybenzamide” would likely be determined using a variety of analytical techniques .

Scientific Research Applications

Antimicrobial Applications

“N-(4-acetylphenyl)-4-methoxybenzamide” has been studied for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. These findings suggest its potential use in developing new antibacterial agents .

Pharmacological Significance

In pharmacology, the compound’s derivatives have been explored for their therapeutic properties. They are considered in the design of multitarget-directed ligands, which could lead to the development of new medications with multiple therapeutic effects .

Material Science

In material science, “N-(4-acetylphenyl)-4-methoxybenzamide” and its derivatives are valuable for their chemical properties, which can be utilized in creating novel materials with specific characteristics, such as enhanced durability or specialized conductivity .

Environmental Science

The compound’s derivatives also play a role in environmental science, particularly in the study of antimicrobial activities that can be leveraged for environmental decontamination and protection against microbial corrosion .

Biochemistry

In biochemistry, these compounds are used in molecular docking studies to understand the interaction between drugs and enzymes or receptors. This is crucial for drug design and understanding the biochemical pathways of disease .

Analytical Chemistry

Analytical chemists employ “N-(4-acetylphenyl)-4-methoxybenzamide” in the synthesis of various analytical reagents. These reagents are used to detect or quantify other substances through chemical reactions .

Organic Synthesis

This compound is a key intermediate in organic synthesis, aiding in the creation of a wide range of complex molecules. Its versatility makes it a valuable asset in the synthesis of pharmaceuticals and agrochemicals .

Agricultural Applications

In agriculture, derivatives of “N-(4-acetylphenyl)-4-methoxybenzamide” are investigated for their herbicidal and fungicidal properties, offering a potential for the development of new agrochemicals .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Without more information, it’s difficult to provide details on the safety and hazards of "N-(4-acetylphenyl)-4-methoxybenzamide" .

Future Directions

The future directions for research on a compound like “N-(4-acetylphenyl)-4-methoxybenzamide” would likely depend on its properties and potential applications .

properties

IUPAC Name

N-(4-acetylphenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(18)12-3-7-14(8-4-12)17-16(19)13-5-9-15(20-2)10-6-13/h3-10H,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBJBHMULRQFKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352231
Record name N-(4-acetylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-4-methoxybenzamide

CAS RN

72269-25-1
Record name N-(4-Acetylphenyl)-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72269-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-acetylphenyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of 4-aminoacetophenone (74 mg, 0.55 mmol) in THF (6 mL) with p-anisoyl chloride (90 mg, 0.65 mmol) in presence of triethylamine (90 μL, 0.65 mmol) according to method A gave N-(4-acetyl-phenyl)-4-methoxy-benzamide (110 mg, 0.41 mmol, 75% yield) as a white powder after washing by dichloromethane.
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
90 μL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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